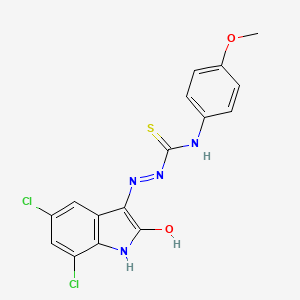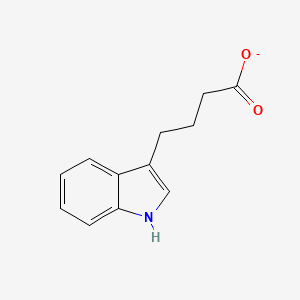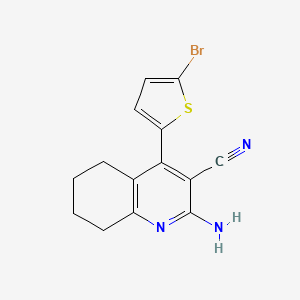
G3GZ237PUT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G3GZ237PUT, also known by its chemical identifier 79560-74-0, is a compound that has garnered interest in various scientific fields. This compound is utilized in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G3GZ237PUT involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and not publicly disclosed, it is known that the compound is prepared through a series of organic reactions that ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves stringent quality control measures to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
G3GZ237PUT undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced, resulting in the gain of electrons and the formation of reduced products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
G3GZ237PUT has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its role in drug development.
Industry: this compound is used in the manufacture of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of G3GZ237PUT involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific application and context in which the compound is used.
Properties
CAS No. |
79560-74-0 |
|---|---|
Molecular Formula |
C16H12Cl2N4O2S |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H12Cl2N4O2S/c1-24-10-4-2-9(3-5-10)19-16(25)22-21-14-11-6-8(17)7-12(18)13(11)20-15(14)23/h2-7,20,23H,1H3,(H,19,25) |
InChI Key |
OJWGVIBWNCMAEK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O |
Key on ui other cas no. |
79560-74-0 |
Synonyms |
NSC73306 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)
![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)

![4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline](/img/structure/B1230102.png)


![7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230106.png)

